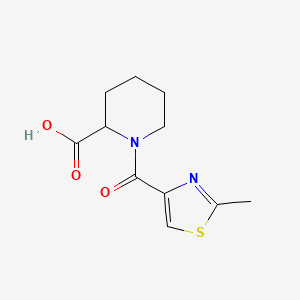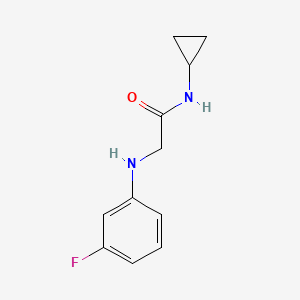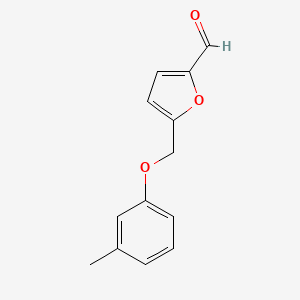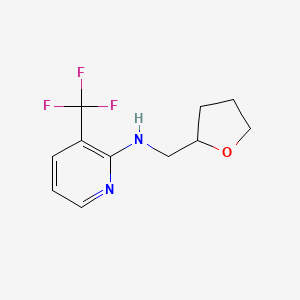
n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine: is a complex organic compound that features a tetrahydrofuran ring, a trifluoromethyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydrofuran-2-yl Methyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to introduce the methyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the tetrahydrofuran-2-yl methyl group with the trifluoromethyl pyridine derivative under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
n-((Tetrahydrofuran-2-yl)methyl)-3-(methyl)pyridin-2-amine: Similar structure but lacks the trifluoromethyl group.
n-((Tetrahydrofuran-2-yl)methyl)-3-(chloromethyl)pyridin-2-amine: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.
特性
分子式 |
C11H13F3N2O |
|---|---|
分子量 |
246.23 g/mol |
IUPAC名 |
N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-15-10(9)16-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
InChIキー |
WJJRPGSADQFLAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNC2=C(C=CC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


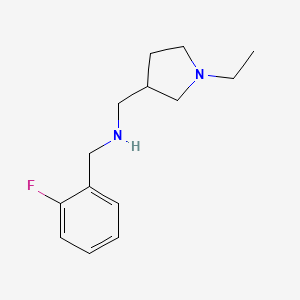
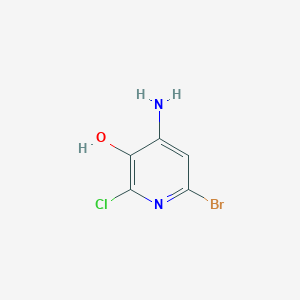

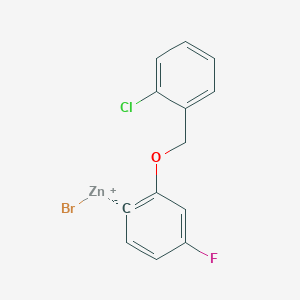
![benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate](/img/structure/B14899369.png)
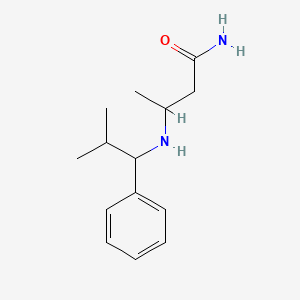

![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14899377.png)

